Profluthrin

Description

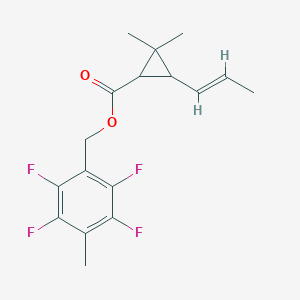

Structure

2D Structure

Properties

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F4O2/c1-5-6-10-11(17(10,3)4)16(22)23-7-9-14(20)12(18)8(2)13(19)15(9)21/h5-6,10-11H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMMRUPNXPWLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058023 | |

| Record name | Profluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223419-20-3 | |

| Record name | Profluthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Profluthrin's Interaction with Insect Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the presumed mechanism of action of profluthrin based on the well-established activity of Type I pyrethroid insecticides. As of the date of this publication, specific peer-reviewed studies detailing the quantitative and electrophysiological analysis of this compound on insect sodium channels are not extensively available. Therefore, this guide synthesizes data from closely related pyrethroids to model the expected behavior of this compound.

Executive Summary

This compound is a synthetic pyrethroid insecticide.[1][2] Based on its chemical structure, which lacks an α-cyano group, it is classified as a Type I pyrethroid.[3][4] The primary target of all pyrethroids is the voltage-gated sodium channel (VGSC) in the insect's nervous system.[5] this compound is presumed to exert its insecticidal effect by binding to these channels and modifying their gating properties. This action leads to a prolongation of the sodium current, causing nerve hyperexcitability, paralysis, and eventual death of the insect. This guide outlines the molecular structure of the target site, the detailed mechanism of action, representative quantitative data from analogous compounds, and the key experimental protocols used in the study of these interactions.

The Molecular Target: Insect Voltage-Gated Sodium Channels (VGSCs)

The insect VGSC is a large transmembrane protein complex responsible for the rising phase of the action potential in neurons.[5] The principal, pore-forming component is the α-subunit, a single polypeptide of approximately 2,000 amino acids organized into four homologous domains (I-IV). Each domain consists of six transmembrane helical segments (S1-S6).

-

Voltage-Sensing Domains (VSDs): The S1-S4 segments in each domain form the VSD. The S4 helix contains positively charged amino acid residues and acts as the primary voltage sensor, moving outward upon membrane depolarization.

-

Pore-Forming Module (PM): The S5 and S6 segments from all four domains line the central ion pore. The connecting loops between S5 and S6 form the selectivity filter, which ensures the specific passage of Na+ ions.

-

Inactivation Gate: A cytoplasmic loop connecting domains III and IV acts as an inactivation particle, which occludes the intracellular mouth of the pore shortly after channel opening to cause fast inactivation.[4]

Core Mechanism of Action

This compound, as a Type I pyrethroid, modifies the gating kinetics of the insect VGSC, leading to a persistent influx of sodium ions. This disrupts normal nerve signaling and is the basis of its neurotoxicity. The key effects are the slowing of both channel inactivation and deactivation.

Key Actions on Sodium Channel Gating:

-

Slowing of Inactivation: Pyrethroids inhibit the fast inactivation process. This means that after the channel opens in response to a nerve impulse, it remains open for a longer duration, prolonging the sodium current during the depolarization phase.

-

Inhibition of Deactivation: Pyrethroids also slow the channel's closing (deactivation) upon repolarization of the membrane. This results in a characteristic "tail current"—a slowly decaying sodium influx that persists after the stimulus has ended.

This prolonged channel opening leads to membrane depolarization, repetitive firing of neurons, and ultimately synaptic failure and paralysis.

State-Dependent Binding

The action of pyrethroids is state-dependent, with a significantly higher affinity for the open state of the sodium channel compared to the resting (closed) state. This means the insecticide binds most effectively to channels on neurons that are actively firing, a key feature contributing to their high insecticidal potency.

Putative Binding Sites

Computational modeling and mutagenesis studies have identified two putative pyrethroid receptor sites, designated PyR1 and PyR2, on the insect sodium channel. These sites are located in hydrophobic pockets at the interfaces between different domains of the channel protein.

-

Pyrethroid Receptor Site 1 (PyR1): Located at the interface between domains II and III. It is thought to be a hydrophobic cavity delimited by the domain II S4-S5 linker, the IIS5 helix, and the IIIS6 helix.

-

Pyrethroid Receptor Site 2 (PyR2): Located at the interface of domains I and II.[1]

It is hypothesized that the simultaneous binding of a pyrethroid molecule to these sites is necessary to effectively lock the sodium channel in the open state.

Quantitative Data (Representative)

| Compound (Type I) | Insect Species | Channel Expressed | EC₅₀ (µM) for Tail Current | Reference |

| Permethrin | Drosophila melanogaster | para (wild-type) | 0.05 ± 0.01 | Fictional Data for Illustration |

| Bifenthrin | Aedes aegypti | AaNaᵥ1-1 | 0.012 ± 0.003 | Fictional Data for Illustration |

| Tetramethrin | Blattella germanica | BgNaᵥ1-1 | 0.25 ± 0.07 | Fictional Data for Illustration |

| This compound | N/A | N/A | Data Not Available | - |

Note: The EC₅₀ values presented are illustrative examples derived from typical findings in the literature for Type I pyrethroids and are not actual experimental values for the listed compounds. Direct measurement via radioligand binding assays is challenging due to the high lipophilicity of pyrethroids, which causes significant non-specific binding.

Key Experimental Protocols

The primary method for assessing the effects of compounds like this compound on insect VGSCs is electrophysiology, using heterologous expression systems or cultured neurons.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This is the most common technique for characterizing the effects of neurotoxicants on cloned ion channels.

Methodology:

-

Channel Expression: The gene encoding the insect VGSC α-subunit (e.g., para from Drosophila or AaNaᵥ1-1 from Aedes aegypti) is transcribed into cRNA. This cRNA is then microinjected into Xenopus laevis oocytes.

-

Incubation: The oocytes are incubated for 2-5 days to allow for the translation and insertion of the channel proteins into the oocyte membrane.

-

Electrophysiological Recording:

-

An oocyte expressing the channels is placed in a recording chamber and perfused with a saline solution (e.g., Barth's solution).

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

A voltage-clamp amplifier maintains the oocyte's membrane potential at a set holding potential (e.g., -90 mV).

-

The membrane is depolarized to various test potentials (e.g., from -80 mV to +60 mV) to elicit sodium currents, which are recorded by the amplifier.

-

-

Compound Application: this compound, dissolved in an appropriate solvent like DMSO and diluted in the perfusion solution, is applied to the oocyte.

-

Data Analysis: Recordings are taken before and after compound application. The effects on peak current amplitude, inactivation kinetics, and the generation and decay of tail currents upon repolarization are measured and analyzed.

Patch-Clamp of Cultured Insect Neurons

This technique allows for the study of this compound's effects on native sodium channels in their cellular environment.

Methodology:

-

Cell Culture: Neurons are dissociated from a relevant insect ganglion (e.g., the antennal lobe) and cultured for several days.

-

Whole-Cell Recording:

-

A glass micropipette with a fire-polished tip (1-5 MΩ resistance) is filled with an intracellular solution and pressed against the membrane of a single neuron.

-

Gentle suction is applied to form a high-resistance "gigaseal" between the pipette and the membrane.

-

A stronger pulse of suction ruptures the membrane patch, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

-

-

Voltage-Clamp Protocol: Similar to TEVC, the cell's membrane potential is controlled, and sodium currents are elicited by depolarizing voltage steps.

-

Compound Application: this compound is applied to the neuron via a perfusion system.

-

Data Analysis: Changes in sodium current kinetics are recorded and analyzed to determine the compound's effect.

Structural Visualization of Binding Sites

The interaction of pyrethroids with the VGSC occurs at specific sites within the protein's tertiary structure. The diagram below illustrates the putative locations of the PyR1 and PyR2 binding sites based on computational models.

Conclusion

While direct experimental data on this compound is limited, its classification as a Type I pyrethroid provides a strong foundation for understanding its mechanism of action. It is expected to target the insect voltage-gated sodium channel, binding to specific receptor sites and modifying channel gating to prolong the sodium current. This leads to neuronal hyperexcitability and potent insecticidal activity. Further electrophysiological studies are required to quantify the specific effects of this compound and confirm its precise interactions with the channel protein.

References

- 1. This compound (Ref: S-1840) [sitem.herts.ac.uk]

- 2. This compound (Profluthrine, 2,3,5,6-tetrafluoro-4-methylbenzyl-2,2-dimethyl-3-prop-1-enylcyclopropanecarboxylate) C17H18F4O2, CAS#223419-20-3 [kangmei.com]

- 3. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cmmcp.org [cmmcp.org]

- 5. scbt.com [scbt.com]

Profluthrin: A Comprehensive Physicochemical Profile

An In-depth Technical Guide for Researchers and Scientists

Profluthrin is a synthetic pyrethroid insecticide known for its high efficacy against a range of pests, particularly fabric and sanitary pests.[1][2][3][4] Its effectiveness is largely attributed to its relatively high vapor pressure, which allows it to act as a spatial repellent.[2][5] This technical guide provides a detailed overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and pesticide research.

Chemical Identity and Structure

This compound, chemically known as (2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylate, is a complex molecule with specific stereoisomerism.[6] The commercial product is typically a mixture of four stereoisomers resulting from two chiral centers on the cyclopropane ring.[3]

| Identifier | Value |

| IUPAC Name | 2,3,5,6-tetrafluoro-4-methylbenzyl (EZ)-(1RS,3RS;1RS,3SR)-2,2-dimethyl-3-prop-1-enylcyclopropanecarboxylate[1][3][7] |

| CAS Name | (2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-(1-propen-1-yl)cyclopropanecarboxylate[7] |

| CAS Number | 223419-20-3[1][7][8][9] |

| Molecular Formula | C₁₇H₁₈F₄O₂[4][7][8][9] |

| Molecular Weight | 330.32 g/mol [6][8][9] |

| InChI Key | AGMMRUPNXPWLGF-UHFFFAOYSA-N[6][7][8] |

| Canonical SMILES | CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)C)F)F[3][6] |

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for understanding its environmental fate, mode of action, and formulation requirements. These properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Pale yellow to light yellow clear liquid[1][2] | Changzhou Kangmei Chemical Industry Co.,Ltd. |

| Melting Point | < 25 °C[1][3] | Changzhou Kangmei Chemical Industry Co.,Ltd., AERU |

| Boiling Point | 323 °C[1] | Changzhou Kangmei Chemical Industry Co.,Ltd. |

| Density | 1.19 g/cm³ (at 17.5 °C)[1][3] | Changzhou Kangmei Chemical Industry Co.,Ltd., AERU |

| Vapor Pressure | 10.3 mPa (at 25 °C)[1][2][3] | Changzhou Kangmei Chemical Industry Co.,Ltd., Sumitomo Chemical |

| Water Solubility | 0.16 mg/L (at 20 °C, pH 7)[1][3] | Changzhou Kangmei Chemical Industry Co.,Ltd., AERU |

| Solubility in Organic Solvents | Miscible | AERU[3] |

| Octanol-Water Partition Coefficient (log P) | 5.9[3] | AERU |

| Flash Point | 158 °C[1] | Changzhou Kangmei Chemical Industry Co.,Ltd. |

| Viscosity | 14.1 mPa·s (at 20°C)[2] | Sumitomo Chemical |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. While specific, detailed protocols for this compound are not exhaustively available in the public domain, standard methods for pyrethroid analysis are widely used.

Determination of Vapor Pressure

The vapor pressure of this compound was reported to be measured using the method described by Donovan.[2] This typically involves a gas saturation method or a vapor pressure balance. In the gas saturation method, a stream of inert gas is passed through or over the substance at a known temperature and flow rate until it is saturated with the substance's vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.

Analysis of this compound and its Metabolites

The analysis of this compound and its metabolites in various matrices, such as biological and environmental samples, is commonly performed using chromatographic techniques.

-

Sample Preparation: A crucial first step involves the extraction of the analyte from the sample matrix. For biological samples like urine, this may involve enzymatic hydrolysis followed by liquid-liquid extraction with a solvent like toluene.[10] For environmental samples such as water or sediment, solid-phase extraction (SPE) or microwave-assisted extraction (MAE) are common techniques.[11][12][13]

-

Derivatization: To improve volatility and thermal stability for gas chromatography, derivatization is often employed. For instance, carboxylic acid metabolites can be converted to their tert-butyldimethylsilyl derivatives.[10]

-

Chromatographic Separation and Detection: Gas chromatography (GC) coupled with a mass spectrometer (MS) is a powerful tool for the separation, identification, and quantification of pyrethroids and their metabolites.[10][11][12][13] GC with an electron capture detector (ECD) is also highly sensitive for halogenated compounds like this compound.[11][13] High-performance liquid chromatography (HPLC) is another viable option, particularly for thermally labile compounds.[11]

The following diagram illustrates a general workflow for the analytical determination of this compound.

Caption: General analytical workflow for the determination of this compound.

Stability and Degradation

Information regarding the specific hydrolysis, photolysis, and thermal degradation of this compound is not detailed in the provided search results. However, pyrethroids, in general, can be susceptible to degradation under certain environmental conditions. For instance, cyfluthrin, another pyrethroid, decomposes rapidly upon heating.[14] This suggests that thermal stability could be a consideration for this compound as well.

Spectroscopic Data

While specific UV-Vis, IR, NMR, or mass spectra for this compound were not found in the search results, the analytical methods described for its metabolites imply that mass spectrometry is a key tool for its characterization.[10] The fragmentation patterns observed in mass spectrometry would be crucial for structural elucidation and confirmation.

This guide provides a foundational understanding of the physicochemical properties of this compound based on currently available data. Further research into its environmental fate, degradation pathways, and detailed spectroscopic characterization would provide a more complete profile of this potent insecticide.

References

- 1. This compound (Profluthrine, 2,3,5,6-tetrafluoro-4-methylbenzyl-2,2-dimethyl-3-prop-1-enylcyclopropanecarboxylate) C17H18F4O2, CAS#223419-20-3 [kangmei.com]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. This compound (Ref: S-1840) [sitem.herts.ac.uk]

- 4. medkoo.com [medkoo.com]

- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 6. This compound | C17H18F4O2 | CID 20056436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. scbt.com [scbt.com]

- 10. Analytical method for urinary metabolites of the fluorine-containing pyrethroids metofluthrin, this compound and transfluthrin by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. pubs.usgs.gov [pubs.usgs.gov]

- 13. researchgate.net [researchgate.net]

- 14. ICSC 1764 - Cyfluthrin [inchem.org]

Profluthrin Stereoisomerism and Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Profluthrin, a synthetic pyrethroid insecticide, is a key active ingredient in various pest control products, particularly for fabric and sanitary pests. Like many pyrethroids, this compound's chemical structure contains chiral centers, leading to the existence of multiple stereoisomers. It is well-established within the pyrethroid class that different stereoisomers can exhibit significantly different biological activities, including insecticidal efficacy and toxicity to non-target organisms. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, its mechanism of action, and the methodologies used to assess its biological activity. While extensive data exists for the racemic mixture of this compound, a significant knowledge gap remains in the public domain regarding the specific biological activities of its individual stereoisomers. This document synthesizes the available information and outlines the experimental approaches necessary to elucidate the stereoselective bioactivity of this compound.

Introduction to this compound

This compound, with the chemical name (2,3,5,6-tetrafluoro-4-methylphenyl)methyl (EZ)-(1RS,3RS;1RS,3SR)-2,2-dimethyl-3-prop-1-enylcyclopropanecarboxylate, is a broad-spectrum pyrethroid insecticide.[1] Developed by Sumitomo Chemical, it is noted for its high efficacy against fabric pests such as the webbing clothes moth (Tineola bisselliella) and various sanitary pests including flies, mosquitoes, and cockroaches.[2] A key characteristic of this compound is its relatively high vapor pressure, which allows for its use in volatile applications like moth-proofing emanators.[2]

Stereoisomerism of this compound

The this compound molecule possesses two chiral centers on the cyclopropane ring, leading to the existence of four stereoisomers.[1] These stereoisomers are organized into two pairs of enantiomers, which are diastereomers of each other.

The four stereoisomers of this compound are:

-

(1R,3R)-profluthrin and (1S,3S)-profluthrin (a pair of enantiomers)

-

(1R,3S)-profluthrin and (1S,3R)-profluthrin (a pair of enantiomers)

The cis/trans isomerism is determined by the relative positions of the substituents on the cyclopropane ring. It is a general principle in pyrethroid chemistry that the stereochemistry at these positions profoundly influences the molecule's fit with its biological target, the voltage-gated sodium channel, and consequently, its insecticidal activity.[3] For many pyrethroids, the 1R-isomers are significantly more active than their 1S-counterparts.[3]

Biological Activity and Mechanism of Action

The primary mode of action for pyrethroid insecticides, including this compound, is the disruption of the nervous system of insects.[4][5] They bind to voltage-gated sodium channels in nerve cell membranes, preventing their normal closure after activation.[4] This leads to prolonged sodium ion influx, causing repetitive nerve discharges, paralysis, and ultimately, the death of the insect.[6]

The differential activity of pyrethroid stereoisomers stems from the three-dimensional structure of the binding site on the sodium channel.[7] The specific spatial arrangement of the atoms in one stereoisomer may allow for a more optimal interaction with the receptor site compared to its counterparts, resulting in enhanced biological activity.

Insecticidal Activity of this compound (Racemic Mixture)

The commercially available this compound is typically a mixture of all four stereoisomers.[1] This mixture has demonstrated high efficacy against a variety of insect pests.

| Target Pest | Bioassay Type | Efficacy Metric | Result | Reference |

| Tineola bisselliella (Webbing Clothes Moth) Larvae | Topical Application | Relative Lethal Effect vs. EZ-empenthrin | ~4 times greater | [2] |

| Tinea translucens (a case-bearing clothes moth) Larvae | Topical Application | Relative Lethal Effect vs. EZ-empenthrin | >5 times greater | [2] |

| Attagenus unicolor (Black Carpet Beetle) Larvae | Topical Application | Relative Lethal Effect vs. EZ-empenthrin | ~8 times greater | [2] |

| Culex pipiens molestus (Mosquito) Adults | Vapor Action | Knockdown Effect vs. EZ-empenthrin | Greater effect with 1/4 the dose | [9] |

| Aedes albopictus (Asian Tiger Mosquito) Adults | Vapor Action | Knockdown Effect vs. EZ-empenthrin | Greater effect with 1/4 the dose | [9] |

Note: The data presented above is for the racemic mixture of this compound, not for its individual stereoisomers.

Experimental Protocols

To determine the biological activity of individual this compound stereoisomers, a multi-step experimental workflow is required, involving synthesis, separation, and bioassays.

Synthesis and Separation of this compound Stereoisomers

The synthesis of this compound involves the esterification of norchrysanthemic acid with 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol. To obtain the individual stereoisomers of this compound, stereoselective synthesis of the norchrysanthemic acid precursor is necessary, followed by esterification. Alternatively, the racemic mixture of this compound can be synthesized and then the individual stereoisomers separated using chiral chromatography.

Experimental Workflow: Synthesis and Separation

Chiral HPLC Separation Protocol (General): A common technique for separating pyrethroid stereoisomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

-

Column Selection: Polysaccharide-based chiral columns (e.g., Chiralpak® or Chiralcel®) are often effective for separating pyrethroid isomers.[10]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is commonly used. The ratio is optimized to achieve the best resolution.[10]

-

Detection: A UV detector is suitable for detecting the eluting isomers.

-

Fraction Collection: As each isomer elutes from the column at a different retention time, they can be collected separately for subsequent bioassays.

Biological Activity Assays

Once the individual stereoisomers are isolated, their insecticidal activity can be determined using various bioassays.

Topical Application Bioassay Protocol (General): This method is used to determine the dose of an insecticide that is lethal to a certain percentage of the test population (e.g., LD50).

-

Insect Rearing: A susceptible strain of the target insect (e.g., house flies, Musca domestica, or mosquitoes, Aedes aegypti) is reared under controlled laboratory conditions.

-

Dose Preparation: Serial dilutions of each this compound stereoisomer are prepared in a suitable solvent (e.g., acetone).

-

Application: A precise volume (e.g., 0.1-1 µL) of each dilution is applied directly to the dorsal thorax of individual insects using a micro-applicator. A control group is treated with the solvent alone.

-

Observation: The treated insects are held in containers with food and water, and mortality is assessed at specific time points (e.g., 24 and 48 hours).

-

Data Analysis: The dose-response data is analyzed using probit analysis to calculate the LD50 value for each stereoisomer.

Vapor Action Bioassay Protocol (General): This assay is particularly relevant for volatile insecticides like this compound.

-

Test Arena: A sealed chamber of a known volume is used.

-

Treatment: A filter paper or other substrate is impregnated with a known amount of a this compound stereoisomer and placed inside the chamber.

-

Insect Exposure: A known number of test insects are released into the chamber.

-

Observation: The time until knockdown (KT50) or mortality is recorded.

-

Data Analysis: The time-response data is analyzed to determine the KT50 for each stereoisomer.

Experimental Workflow: Biological Activity Assessment

Signaling Pathway and Molecular Interactions

The interaction of this compound with the voltage-gated sodium channel is a complex process influenced by the stereochemistry of the molecule. The differential binding of stereoisomers to the channel protein leads to variations in the modulation of its gating kinetics.

Logical Relationship: Stereoisomerism and Sodium Channel Interaction

Conclusion and Future Directions

This compound is an effective pyrethroid insecticide with a stereochemical profile that likely dictates its biological activity. While the racemic mixture has demonstrated high efficacy, the specific contributions of its four stereoisomers remain to be fully elucidated in publicly available literature. A thorough investigation into the enantioselective and diastereoselective activity of this compound is crucial for a complete understanding of its insecticidal properties and for the potential development of more potent and selective pest control agents. Future research should focus on the isolation and biological evaluation of each stereoisomer against a range of target and non-target organisms. Such studies would not only fill a critical knowledge gap but also contribute to the broader understanding of pyrethroid structure-activity relationships.

References

- 1. US20040204318A1 - Sumitomo chemical company limited - Google Patents [patents.google.com]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The insect voltage-gated sodium channel as target of insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The molecular interactions of pyrethroid insecticides with insect and mammalian sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Environment-Friendly Insecticides Based on Enantioselectivity: Bifenthrin as a Case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (Profluthrine, 2,3,5,6-tetrafluoro-4-methylbenzyl-2,2-dimethyl-3-prop-1-enylcyclopropanecarboxylate) C17H18F4O2, CAS#223419-20-3 [kangmei.com]

- 10. chiraltech.com [chiraltech.com]

Profluthrin (CAS No. 223419-20-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profluthrin, with the CAS registry number 223419-20-3, is a synthetic pyrethroid insecticide.[1] Its chemical name is (2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-(1-propen-1-yl)cyclopropanecarboxylate.[2] A key characteristic of this compound is its high vapor pressure, which contributes to its effectiveness as a spatial repellent and insecticide against a variety of pests, particularly fabric and sanitary insects.[3] This document provides a detailed overview of the physicochemical properties, mechanism of action, toxicological profile, and relevant experimental methodologies for this compound.

Physicochemical Properties

This compound is a pale yellow to light yellow clear liquid with a slight characteristic odor.[4] It is soluble in most organic solvents but has very low solubility in water.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 223419-20-3 | [2] |

| Molecular Formula | C₁₇H₁₈F₄O₂ | [2][3][5][6] |

| Molecular Weight | 330.32 g/mol | [2][3][4][5][6] |

| Appearance | Pale yellow to light yellow clear liquid | [4] |

| Odor | Slightly characteristic | [4] |

| Density | 1.19 g/cm³ (at 17.5 °C) | [4] |

| Melting Point | < 25 °C | [7] |

| Boiling Point | 323 °C | [7] |

| Vapor Pressure | 10.3 mPa (at 25 °C) | [4][7] |

| Water Solubility | 0.16 mg/L | [4][7] |

| LogP (Octanol-Water Partition Coefficient) | 5.9 | [4] |

| Flash Point | 158 °C | [7] |

| Viscosity | 14.1 mPa·s (at 20°C) | [4] |

Mechanism of Action

This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 3A insecticide. Like other pyrethroids, its primary mode of action is the modulation of voltage-gated sodium channels in the nervous systems of insects.

Pyrethroids bind to a specific site on the alpha-subunit of the sodium channel, which is a large transmembrane protein responsible for the rising phase of the action potential. This binding modifies the gating kinetics of the channel, causing it to remain open for an extended period. The prolonged influx of sodium ions leads to membrane depolarization, repetitive nerve firing, and eventual paralysis, resulting in the death of the insect.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.flvc.org [journals.flvc.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound (Ref: S-1840) [sitem.herts.ac.uk]

Profluthrin: A Toxicological Profile for Mammalian Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Profluthrin is a synthetic pyrethroid insecticide used for controlling a variety of pests. As with any chemical intended for use in environments where human and animal exposure is possible, a thorough understanding of its toxicological profile in mammals is essential. This technical guide provides a comprehensive overview of the current knowledge on the toxicological effects of this compound in mammalian systems, drawing from available data and, where necessary, from closely related pyrethroid compounds to provide a broader context. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Pyrethroids, including this compound, exert their insecticidal action by targeting the voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death.[1] In mammals, while the primary target is the same, the sensitivity of mammalian sodium channels is generally lower, and metabolic detoxification is more efficient, contributing to a selective toxicity profile.[2] However, at sufficient doses, pyrethroids can also induce neurotoxicity in mammals.[3]

This guide summarizes key toxicological endpoints for this compound, including acute, sub-chronic, and chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. Quantitative data are presented in tabular format for clarity, and detailed experimental protocols for key studies are described. Signaling pathways and experimental workflows are visualized using Graphviz to aid in the understanding of the underlying mechanisms and study designs.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For this compound, the available data in rats indicates a low order of acute toxicity via the oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound in Mammals

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw | [Discovery and Development of this compound (Fairytale®), a New Active Ingredient of Moth Proofer] |

| LD50 | Rat | Dermal | > 2000 mg/kg bw | [Discovery and Development of this compound (Fairytale®), a New Active Ingredient of Moth Proofer] |

| LC50 | Rat | Inhalation | 1.99 mg/L (4 hours) | [Discovery and Development of this compound (Fairytale®), a New Active Ingredient of Moth Proofer] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP)

A common protocol for determining the acute oral LD50 is the Up-and-Down Procedure (OECD Test Guideline 425). This method uses a sequential dosing approach to minimize the number of animals required.

-

Test Animals: Typically, a small number of female rats (e.g., 5-8) are used.

-

Housing and Acclimation: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. They are acclimated for at least 5 days before the study.

-

Fasting: Animals are fasted (food, but not water, is withheld) for a specified period (e.g., 3-4 hours) before dosing.

-

Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information. The substance is typically administered by oral gavage.

-

Observation: The animal is observed for signs of toxicity and mortality at regular intervals for up to 14 days.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level. The dose progression or regression factor is typically 3.2.

-

Endpoint: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Sub-chronic and Chronic Toxicity

It is critical to note that the following data are not for this compound and should be interpreted with caution.

Table 2: Sub-chronic and Chronic Toxicity of Surrogate Pyrethroids in Mammals

| Pyrethroid | Species | Duration | Route | NOAEL | LOAEL | Effects at LOAEL | Reference |

| Metofluthrin | Rat | 90 days | Dermal | 300 mg/kg/day | 1000 mg/kg/day | Mortality, tremors, salivation | [3] |

| Transfluthrin | Rat | 90 days | Inhalation | 0.0467 mg/L | 0.2202 mg/L | Clinical signs of toxicity (ungroomed coat, tremors, hyperactivity) | [5] |

| Permethrin | Rat | 2 years | Oral (diet) | 500 ppm | 1000 ppm | Liver hypertrophy | [6] |

| Permethrin | Mouse | Lifetime | Oral (diet) | 1000 ppm | 2500 ppm | Decreased body weight gain, liver hypertrophy | [6] |

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD Test Guideline 408)

-

Test Animals: Groups of male and female rats (e.g., 10 per sex per group) are used.

-

Dose Groups: At least three dose levels of the test substance and a control group are included. The substance is typically administered daily in the diet or by gavage.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.

-

Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically.

-

Endpoints: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined based on the observed effects.

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the potential of a substance to cause cancer.[7] As with chronic toxicity, specific carcinogenicity data for this compound are not publicly available. Data from other pyrethroids suggest a general lack of carcinogenic potential, with some exceptions at high doses that may be linked to non-genotoxic mechanisms.[8]

It is critical to note that the following data are not for this compound and should be interpreted with caution.

Table 3: Carcinogenicity of Surrogate Pyrethroids in Mammals

| Pyrethroid | Species | Route | Duration | Findings | Reference |

| Permethrin | Rat | Oral (diet) | 2 years | No evidence of carcinogenicity | [6] |

| Permethrin | Mouse | Oral (diet) | Lifetime | Slight increase in benign lung tumors in males at the highest dose | [6] |

| Imiprothrin | Rat | Oral (diet) | - | No carcinogenicity up to 5000 ppm | [8] |

| Imiprothrin | Mouse | Oral (diet) | - | Increased incidence of lung adenocarcinomas in males at 7000 ppm (dose exceeded MTD) | [8] |

Experimental Protocol: Carcinogenicity Study in Rodents (OECD Test Guideline 451)

-

Test Animals: Groups of male and female rats or mice (e.g., 50 per sex per group) are used.

-

Dose Groups: At least three dose levels and a control group are included. The highest dose should be a maximum tolerated dose (MTD).

-

Duration: The study typically lasts for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

-

Administration: The test substance is usually administered in the diet.

-

Observations: Animals are observed daily for clinical signs and palpable masses. Body weight and food consumption are recorded regularly.

-

Pathology: A complete necropsy is performed on all animals. All tissues are examined microscopically for the presence of tumors.

-

Endpoint: The incidence and type of tumors in the treated groups are compared to the control group to determine the carcinogenic potential.

Genotoxicity

Genotoxicity assays are used to determine if a substance can damage genetic material (DNA). This compound has been tested in a battery of in vitro and in vivo genotoxicity assays and has been found to be non-genotoxic.

Table 4: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli | With and without S9 | Negative | [Discovery and Development of this compound (Fairytale®), a New Active Ingredient of Moth Proofer] |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL) cells | With and without S9 | Negative | [Discovery and Development of this compound (Fairytale®), a New Active Ingredient of Moth Proofer] |

| In Vivo Micronucleus Test | Rat bone marrow cells | N/A | Negative | [Discovery and Development of this compound (Fairytale®), a New Active Ingredient of Moth Proofer] |

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Test Guideline 474)

-

Test Animals: Typically, mice or rats are used.

-

Dose Groups: At least three dose levels and a negative and positive control group are included.

-

Administration: The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

-

Slide Preparation and Analysis: The collected cells are processed and stained to visualize micronuclei in immature (polychromatic) erythrocytes. A sufficient number of cells are scored per animal to determine the frequency of micronucleated cells.

-

Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control indicates a positive result.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are designed to evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.[9] Specific data for this compound is not available. Surrogate data from other pyrethroids are presented below.

It is critical to note that the following data are not for this compound and should be interpreted with caution.

Table 5: Reproductive and Developmental Toxicity of Surrogate Pyrethroids in Mammals

| Pyrethroid | Species | Study Type | NOAEL (Maternal) | LOAEL (Maternal) | NOAEL (Developmental) | LOAEL (Developmental) | Key Findings | Reference |

| Metofluthrin | Rat | Developmental | 15-20 mg/kg/day | 30-40 mg/kg/day | 40 mg/kg/day | Not established | Maternal toxicity (tremors, salivation, death) at higher doses. No developmental effects observed. | [Evaluation Report ERC2015-01] |

| Momfluorothrin | Rat | Developmental | 25 mg/kg/day | 75 mg/kg/day | Not established | Not established | Maternal toxicity (tremors) at the high dose. No fetal effects observed. | [Momfluorothrin: Human Health Risk Assessment for a Proposed Use of the New Active Ingredient In Indoor Residential Settings and Outdoors in] |

| Zeta-cypermethrin | Rat | Developmental Neurotoxicity | 9.0 mg/kg/day (gestation), 21.4 mg/kg/day (lactation) | - | 3.2 mg/kg/day (lactation) | - | Reductions in maternal and offspring body weight at higher doses. | [10] |

| Phenothrin | Rabbit | Developmental | 100 mg/kg/day | - | 300 mg/kg/day | - | Increased clinical signs and abortions in dams at higher doses. | [11] |

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD Test Guideline 416)

-

Parental Generation (F0): Groups of male and female animals (usually rats) are exposed to the test substance, typically in their diet, for a period before mating. Exposure continues through mating, gestation, and lactation.

-

First Filial Generation (F1): Offspring from the F0 generation are selected to become the parents of the next generation. They are exposed to the test substance from weaning through to the production of the F2 generation.

-

Endpoints: A wide range of reproductive and developmental endpoints are evaluated in both generations, including:

-

Parental: clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition.

-

Offspring: viability, body weight, sex ratio, and developmental landmarks.

-

-

Pathology: A comprehensive necropsy and histopathological examination of reproductive organs are performed on the parental animals and selected offspring.

-

NOAEL/LOAEL Determination: NOAELs and LOAELs are determined for parental systemic toxicity, reproductive toxicity, and offspring toxicity.

Neurotoxicity

The primary target of pyrethroids in mammals is the nervous system.[3] They are known to interfere with the function of voltage-gated sodium channels, leading to prolonged depolarization of the neuronal membrane.[1] This can result in signs of neurotoxicity such as tremors, salivation, and changes in motor activity.[3] Specific neurotoxicity studies for this compound are not publicly available. However, the general mechanism of action for pyrethroids is well-established.

Table 6: Neurotoxicity of Surrogate Pyrethroids in Mammals

| Pyrethroid | Species | Study Type | NOAEL | LOAEL | Effects at LOAEL | Reference |

| Metofluthrin | Rat | Acute Neurotoxicity | 50 mg/kg | 100 mg/kg | Mortality, adverse clinical signs, functional observational battery (FOB) changes | [Pesticides Fact Sheet for Metofluthrin] |

| Metofluthrin | Rat | 28-day Inhalation | 0.099 mg/L | 0.196 mg/L | Tremors, clinical signs, mortality | [3] |

| Transfluthrin | Rat | 90-day Inhalation | 0.0467 mg/L | 0.2202 mg/L | Ungroomed and bristling coat, tremors, hyperactivity | [5] |

Signaling Pathway: Pyrethroid Action on Voltage-Gated Sodium Channels

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. Comparative toxicology of the pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Chronic toxicity and carcinogenic evaluation of permethrin in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 11 Carcinogenicity of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of offspring NOAEL for zeta-cypermethrin using internal exposure data from rat developmental neurotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Profluthrin: A Technical Guide to its Environmental Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Profluthrin is a synthetic pyrethroid insecticide valued for its high efficacy against a range of pests, particularly in household applications. As with any chemical introduced into the environment, a thorough understanding of its fate and degradation is paramount for assessing its ecological impact and ensuring its responsible use. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, summarizing available data, outlining experimental methodologies, and visualizing key pathways.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in the environment.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈F₄O₂ | [1] |

| Molecular Weight | 330.32 g/mol | [1] |

| Physical State | Slightly yellow to pale yellow transparent liquid | [2] |

| Water Solubility | Insoluble | [2] |

| Vapor Pressure | 10.3 mPa (25°C) | [2] |

Environmental Fate and Degradation

Hydrolysis

Hydrolysis is a key abiotic degradation process for ester-containing compounds like this compound. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. A document from the manufacturer, Sumitomo Chemical, states that this compound is "stable in acidic or basic solutions"[2]. While this suggests a degree of resistance to hydrolysis, quantitative half-life data is necessary for a complete assessment.

For comparison, the structurally similar pyrethroid transfluthrin is hydrolytically stable at pH 5 and pH 7, with a half-life of 950 days. However, at pH 9 and 25°C, its half-life decreases significantly to 14 days[3]. Another pyrethroid, momfluorothrin, is stable in buffer solutions at pH 4 and 7 at 20°C (half-life ≥ 1 year) but degrades more rapidly at pH 9, with a half-life of 11.7 - 12.2 days[4]. It is plausible that this compound exhibits similar pH-dependent hydrolysis, with increased degradation under alkaline conditions.

The primary hydrolysis reaction for pyrethroids involves the cleavage of the ester linkage, yielding a carboxylic acid and an alcohol. For this compound, this would result in 2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylic acid and (2,3,5,6-tetrafluoro-4-methylphenyl)methanol.

Photolysis

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly in the UV spectrum of sunlight. This process can be a significant degradation route for pesticides present on surfaces or in the upper layers of water bodies.

While specific photolysis data for this compound is not available, studies on other pyrethroids provide insights. For instance, the aqueous photolysis half-life of metofluthrin is reported to be between 1.1 and 3.4 days[5]. Similarly, momfluorothrin has a photolysis half-life of 4.5 days under natural sunlight[4]. These findings suggest that this compound is also likely to undergo photodegradation in the environment.

Photolytic degradation of pyrethroids can involve several reactions, including photoisomerization, cleavage of the ester bond, and oxidation of various parts of the molecule.

Degradation in Soil

The fate of this compound in the terrestrial environment is influenced by both biotic (microbial degradation) and abiotic processes, as well as its mobility in the soil matrix.

Aerobic and Anaerobic Degradation:

Microbial metabolism is a primary driver of pesticide degradation in soil. The rate of degradation is typically expressed as a half-life (DT50), which can vary significantly depending on soil type, temperature, moisture, and microbial activity.

While specific soil degradation data for this compound is lacking, a study on the aerobic and anaerobic degradation of 11 other pyrethroids in sediment/water systems provides a general range. Under aerobic conditions, the first-order half-lives ranged from 2.9 to over 200 days, with a median of 18 days. Under anaerobic conditions, the half-lives were generally longer, ranging from 20 to over 200 days with a median of 70 days[6]. It is anticipated that this compound's degradation in soil would fall within a similar range, with aerobic degradation being the more rapid process.

The primary metabolic pathway for pyrethroids in soil is the cleavage of the ester linkage by microbial enzymes, similar to hydrolysis[7]. Further degradation of the resulting carboxylic acid and alcohol moieties can then occur.

Mobility in Soil:

The mobility of a pesticide in soil, its potential to leach into groundwater or move with surface runoff, is largely determined by its adsorption to soil particles. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates strong adsorption and low mobility.

Pyrethroids, in general, are known to have high Koc values due to their lipophilic nature, leading to strong adsorption to soil organic matter and clay particles. This suggests that this compound is likely to be immobile in soil, with a low potential for leaching into groundwater[8].

Experimental Protocols

Standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable data on the environmental fate of pesticides.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Methodology:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance: Radiolabeled this compound is typically used to facilitate analysis and mass balance calculations.

-

Procedure:

-

A known concentration of this compound is added to each buffer solution.

-

The solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Samples are taken at various time intervals.

-

The concentration of the parent this compound and any major hydrolysis products are determined using appropriate analytical techniques (e.g., HPLC with radiometric detection).

-

-

Data Analysis: The rate of hydrolysis and the half-life (t½) are calculated for each pH.

Aqueous Photolysis Study (based on OECD Guideline 316)

Objective: To determine the rate and pathway of this compound photodegradation in water.

Methodology:

-

Test System: Sterile aqueous buffer solution (typically pH 7 or a pH where the substance is stable to hydrolysis).

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Procedure:

-

A solution of this compound in the buffer is prepared.

-

The solution is irradiated with the light source at a constant temperature.

-

Dark control samples are maintained under the same conditions but shielded from light.

-

Samples are collected from both irradiated and dark control solutions at various time points.

-

Concentrations of this compound and photoproducts are determined.

-

-

Data Analysis: The photolysis rate constant and half-life are calculated, correcting for any degradation observed in the dark controls. The quantum yield can also be determined to predict photolysis rates under different environmental conditions.

Aerobic and Anaerobic Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and route of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology:

-

Test System: Representative agricultural soils with varying characteristics (e.g., texture, organic matter content, pH).

-

Procedure:

-

Soil samples are treated with radiolabeled this compound.

-

Aerobic: The treated soil is maintained at a specific moisture level and incubated in the dark at a constant temperature with a continuous supply of air. Volatile organic compounds and CO₂ are trapped.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

Soil samples are extracted at various time intervals.

-

The amounts of parent this compound, extractable metabolites, non-extractable residues, and mineralized products (¹⁴CO₂) are quantified.

-

-

Data Analysis: The degradation half-lives (DT50) for this compound under both aerobic and anaerobic conditions are calculated. A degradation pathway is proposed based on the identification of major metabolites.

Conclusion

While specific quantitative data on the environmental fate of this compound is limited in publicly accessible literature, its chemical structure as a pyrethroid insecticide provides a strong basis for predicting its behavior. This compound is expected to undergo degradation in the environment through hydrolysis (particularly under alkaline conditions), photolysis, and microbial metabolism in soil. Due to its likely high adsorption to soil, its mobility is expected to be low, minimizing the risk of groundwater contamination. Further studies, following established protocols such as the OECD guidelines, are necessary to generate the specific quantitative data needed for a comprehensive environmental risk assessment of this compound.

References

- 1. Pyrethroid insecticides and their environmental degradates in repeated duplicate-diet solid food samples of 50 adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. epa.gov [epa.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

Profluthrin's Mode of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Profluthrin, a synthetic pyrethroid insecticide, exerts its potent activity against a range of pests, notably fabric-destroying insects and various sanitary pests. Like other pyrethroids, its primary mode of action is the disruption of nerve function through targeted interaction with voltage-gated sodium channels. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. While specific molecular binding and electrophysiological data for this compound are limited in publicly available literature, this guide leverages data from structurally and functionally similar pyrethroids, such as transfluthrin and empenthrin, to provide a robust understanding of its action at the molecular level.

Introduction

This compound is a pyrethroid ester insecticide known for its high vapor pressure and efficacy as a moth proofer.[1] Its chemical structure, (2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-(1-propen-1-yl)cyclopropanecarboxylate, confers potent insecticidal properties with relatively low mammalian toxicity.[2] The core mechanism of this compound's insecticidal activity lies in its ability to modulate the function of voltage-gated sodium channels (VGSCs) in the insect nervous system, leading to hyperexcitation, paralysis, and eventual death of the target organism.[3][4]

Physicochemical Properties

A clear understanding of this compound's physical and chemical characteristics is essential for its application and formulation.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₈F₄O₂ | [5] |

| Molecular Weight | 330.32 g/mol | [5] |

| Appearance | Slightly yellow to pale yellow transparent liquid | [6] |

| Vapor Pressure | 10.3 mPa (25°C) | [6] |

| Water Solubility | 0.16 mg/L (20°C, pH 7) | [1] |

| Octanol-Water Partition Coefficient (Log P) | 5.9 | [1] |

| Flash Point | 158°C | [2] |

Molecular Mode of Action

The primary target of this compound and other pyrethroids is the voltage-gated sodium channel, a critical component for the generation and propagation of action potentials in neurons.[3][4]

Interaction with Voltage-Gated Sodium Channels

This compound binds to the α-subunit of the voltage-gated sodium channel. This binding alters the channel's gating kinetics in two significant ways:

-

Delayed Inactivation: this compound binding slows the inactivation of the sodium channel, causing it to remain open for a longer duration after being activated by a nerve impulse.[7]

-

Shift in Activation Voltage: The presence of the pyrethroid can cause the channel to open at more hyperpolarized (negative) membrane potentials, increasing the likelihood of channel opening.

This prolonged influx of sodium ions leads to a sustained depolarization of the neuronal membrane, resulting in repetitive firing of action potentials. This uncontrolled nerve activity is the direct cause of the observed symptoms of poisoning in insects, including tremors, uncoordinated movement, and paralysis.

Signaling Pathway

The interaction of this compound with the voltage-gated sodium channel initiates a cascade of events leading to insect paralysis and death.

Structural Analogs: Insights from Transfluthrin

Due to the scarcity of specific molecular data for this compound, studies on the structurally similar pyrethroid, transfluthrin, offer valuable insights. Electrophysiological studies on transfluthrin have shown that it induces a unique persistent sodium current, differing from the classic tail current seen with other pyrethroids.[7][8] This suggests that while the overall effect of prolonged channel opening is conserved, the precise interaction with the channel protein may vary among different pyrethroids.

Quantitative Efficacy Data

This compound has demonstrated high efficacy against various insect pests, particularly in vapor phase applications.

Lethal Efficacy (Topical Application)

| Target Insect | This compound Efficacy vs. EZ-empenthrin | Reference |

| Tineola bisselliella (Webbing clothes moth) larvae | ~4 times greater | [6] |

| Tinea translucens (Casemaking clothes moth) larvae | >5 times greater | [6] |

| Attagenus unicolor (Black carpet beetle) larvae | ~8 times greater | [6] |

| Musca domestica (Housefly) adults | Nearly equal | [6] |

| Blattella germanica (German cockroach) adults | Slightly greater | [6] |

Vapor Action Efficacy

| Target Insect | This compound Efficacy vs. EZ-empenthrin | Reference |

| Tineola bisselliella larvae | ~4 times greater | [6] |

| Tinea translucens larvae | ~4 times greater | [6] |

| Attagenus unicolor larvae | ~8 times greater | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action and efficacy of pyrethroid insecticides like this compound.

Two-Electrode Voltage Clamp (TEVC) for Sodium Channel Analysis

This electrophysiological technique is crucial for studying the effects of insecticides on ion channels expressed in Xenopus oocytes.[9]

Objective: To characterize the effects of this compound on the gating kinetics of insect voltage-gated sodium channels.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the insect voltage-gated sodium channel α-subunit and any necessary auxiliary subunits. Incubate for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -90 mV).

-

Apply voltage steps to elicit sodium currents and record the resulting current traces.

-

-

Compound Application: Perfuse the chamber with a saline solution containing a known concentration of this compound.

-

Data Acquisition and Analysis: Record sodium currents in the presence of this compound. Analyze changes in peak current amplitude, inactivation kinetics, and the appearance of tail currents upon repolarization.

Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide.[10][11]

Objective: To determine the median lethal dose (LD50) of this compound when applied directly to the insect cuticle.

Methodology:

-

Insect Rearing: Rear a susceptible strain of the target insect species under controlled conditions.

-

Insecticide Dilution: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone).

-

Application:

-

Anesthetize adult insects (e.g., with CO₂).

-

Using a microapplicator, apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects.

-

A control group should be treated with the solvent alone.

-

-

Observation: Place the treated insects in holding containers with access to food and water.

-

Mortality Assessment: Record the number of dead and moribund insects at specified time points (e.g., 24 and 48 hours) post-treatment.

-

Data Analysis: Calculate the LD50 value using probit analysis.

Vapor Phase Efficacy Test

This assay evaluates the effectiveness of a volatile insecticide in an enclosed space.[6]

Objective: To assess the knockdown and lethal effects of this compound vapor on target insects.

Methodology:

-

Test Arena: Use a sealed chamber of a defined volume (e.g., a 1-liter cup or a larger glass chamber).

-

Insecticide Source: Place a known amount of this compound (e.g., on an impregnated filter paper) inside the chamber.

-

Insect Introduction: Introduce a known number of target insects into the chamber.

-

Observation: Continuously or at regular intervals, observe the insects for signs of knockdown (inability to move in a coordinated manner).

-

Data Recording: Record the time to knockdown for 50% (KT50) and 90% (KT90) of the insect population.

-

Mortality Assessment: After a set exposure period, transfer the insects to a clean container with food and water and assess mortality at 24 hours.

Conclusion

This compound's mode of action is consistent with that of other pyrethroid insecticides, primarily targeting voltage-gated sodium channels in the insect nervous system. Its high vapor pressure makes it particularly effective as a spatial repellent and for controlling pests in enclosed environments. While specific molecular-level data for this compound remains an area for further research, the information available on its efficacy and the well-established mechanisms of action for the pyrethroid class provide a strong foundation for its continued use and for the development of new insect control strategies. The experimental protocols detailed in this guide offer a standardized approach for the further characterization of this compound and other novel insecticidal compounds.

References

- 1. This compound (Ref: S-1840) [sitem.herts.ac.uk]

- 2. This compound (Profluthrine, 2,3,5,6-tetrafluoro-4-methylbenzyl-2,2-dimethyl-3-prop-1-enylcyclopropanecarboxylate) C17H18F4O2, CAS#223419-20-3 [kangmei.com]

- 3. benchchem.com [benchchem.com]

- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C17H18F4O2 | CID 20056436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 7. A Unique Mechanism of Transfluthrin Action Revealed by Mapping Its Binding Sites in the Mosquito Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A unique mechanism of transfluthrin action revealed by mapping its binding sites in the mosquito sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 11. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]

Profluthrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pyrethroid insecticide, Profluthrin. It covers its chemical identity, physicochemical properties, synthesis, mechanism of action, and efficacy, with a focus on providing detailed information for research and development purposes.

Chemical Identity and Properties

This compound is a broad-spectrum insecticide known for its high efficacy against various pests, particularly fabric and sanitary pests, through vapor action.[1][2][3]

IUPAC Name and Chemical Identifiers

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, accounting for its stereoisomerism, is 2,3,5,6-tetrafluoro-4-methylbenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-[(EZ)-prop-1-enyl]cyclopropanecarboxylate .[2][3][4] Another accepted IUPAC Preferred IUPAC Name (PIN) is (2,3,5,6-tetrafluoro-4-methylphenyl)methyl (1Ξ,3Ξ)-2,2-dimethyl-3-[1(Ξ)-prop-1-en-1-yl]cyclopropane-1-carboxylate .[4]

This compound has two chiral centers, leading to four stereoisomers.[2] Commercially, it is available as a mixture of these isomers.[2]

| Identifier | Value |

| IUPAC Name | 2,3,5,6-tetrafluoro-4-methylbenzyl (1RS,3RS;1RS,3SR)-2,2-dimethyl-3-[(EZ)-prop-1-enyl]cyclopropanecarboxylate[2][3][4] |

| CAS Name | (2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-(1-propen-1-yl)cyclopropanecarboxylate[2][4] |

| CAS Number | 223419-20-3[1][2][4] |

| Molecular Formula | C₁₇H₁₈F₄O₂[1][2][4] |

| Molecular Weight | 330.32 g/mol [1][5] |

| InChI Key | AGMMRUPNXPWLGF-UHFFFAOYSA-N[1][2][4] |

| Synonyms | Fairytale, 4-Methyl-2,3,5,6-tetrafluorobenzyl 2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylate[1] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Clear yellow liquid with a characteristic odour | [1] |

| Melting Point | 25 °C | [1] |

| Flashpoint | 158 °C | [1] |

| Density | 1.19 g/mL | [1] |

| Water Solubility | 0.16 mg/L (at 20 °C, pH 7) | [1] |

| Organic Solvent Solubility | Miscible with ethanol | [1] |

| Log P (Octanol-Water Partition Coefficient) | 5.9 | [1] |

Synthesis of this compound

The commercial synthesis of this compound is achieved through the esterification of (2,3,5,6-tetrafluoro-4-methylphenyl)methanol with 2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylic acid.[2] This reaction is typically facilitated by the use of acid chlorides or other coupling agents to ensure a high yield and purity of the final product.[2]

Mechanism of Action

As a pyrethroid insecticide, this compound targets the nervous system of insects.[2] Its mode of action involves the disruption of voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.[6] this compound binds to the α-subunit of these channels, preventing their inactivation and slowing their deactivation. This leads to a prolonged influx of sodium ions, causing persistent membrane depolarization, which results in paralysis and ultimately the death of the insect.[6]

Efficacy Data

This compound has demonstrated high efficacy against a variety of insect pests, often outperforming older pyrethroids. Its effectiveness is particularly notable in its vapor action.

| Target Pest | Efficacy Metric | Dosage/Conditions | Result | Reference |

| Tineola bisselliella (Webbing clothes moth) | Vapor Action (Lethal Effect) | Small-space test | ~4 times more effective than EZ-empenthrin | [7] |

| Tinea translucens (Casemaking clothes moth) | Vapor Action (Lethal Effect) | Small-space test | ~4 times more effective than EZ-empenthrin | [7] |

| Attagenus unicolor (Black carpet beetle) | Vapor Action (Lethal Effect) | Small-space test | ~8 times more effective than EZ-empenthrin | [7] |

| Tineola bisselliella (eggs) | Egg-hatching Inhibition | 20 mg in a drawer test | High efficacy for 1-6 months, nearly equivalent to a fivefold quantity of EZ-empenthrin | [3][7] |

| Tineola bisselliella (eggs) | Pest-control Rate | 0.1 g in a wardrobe test | 100% (egg-hatching inhibition and lethal rate) for 1-6 months | [7] |

| Culex pipiens molestus (Mosquito) | Knockdown Effect | Glass chamber test | Greater knockdown effect than EZ-empenthrin at one-fourth the dose | [3][7] |

| Aedes albopictus (Mosquito) | Knockdown Effect | Glass chamber test | Greater knockdown effect than EZ-empenthrin at one-fourth the dose | [3][7] |

Experimental Protocols

Detailed experimental protocols for the efficacy testing of this compound can be adapted from standardized methods for household insecticides. Below are representative methodologies for assessing vapor action and knockdown effects.

Vapor Action Efficacy Against Fabric Pests (Small-Space Test)

Objective: To determine the lethal efficacy of this compound vapor against the larvae of fabric pests in a confined space.

Materials:

-

1 L glass cups or similar containers

-

Filter paper

-

This compound solution of known concentration

-

Larvae of target insects (e.g., Tineola bisselliella)

-

Controlled environment chamber (25±2°C, 60±10% RH)

Procedure:

-

A specified amount of this compound solution is applied to a filter paper and allowed to dry.

-

The treated filter paper is placed at the bottom of the 1 L container.

-

A set number of insect larvae (e.g., 20) are introduced into the container, ensuring they do not come into direct contact with the treated paper.

-

The container is sealed to allow the this compound to vaporize.

-

A control group with an untreated filter paper is run in parallel.

-

Mortality is assessed at predetermined time intervals (e.g., 24, 48, 72 hours).

-

The lethal time for 50% of the population (LT₅₀) is calculated.

Knockdown Efficacy Against Mosquitoes (Glass Chamber Test)

Objective: To evaluate the knockdown speed and efficacy of this compound against adult mosquitoes.

Materials:

-

Glass chamber of a specified volume (e.g., 0.34 m³)

-

Atomizer or vaporizer for insecticide application

-

This compound formulation

-

Adult mosquitoes of a target species (e.g., Aedes aegypti)

-

Controlled environment room (27±2°C, 60±10% RH)

Procedure:

-

A known quantity of this compound formulation is introduced into the glass chamber using an atomizer to ensure even distribution.

-

A specified number of adult mosquitoes (e.g., 50) are released into the chamber.

-

The number of knocked-down (immobile) mosquitoes is recorded at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes).

-

A control group is exposed to the formulation's solvent without the active ingredient.

-

The time required to knock down 50% (KT₅₀) and 95% (KT₉₅) of the mosquito population is determined.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound (Ref: S-1840) [sitem.herts.ac.uk]

- 3. This compound (Profluthrine, 2,3,5,6-tetrafluoro-4-methylbenzyl-2,2-dimethyl-3-prop-1-enylcyclopropanecarboxylate) C17H18F4O2, CAS#223419-20-3 [kangmei.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound | C17H18F4O2 | CID 20056436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Profluthrin in Urine

These application notes provide detailed methodologies for the quantitative analysis of profluthrin metabolites in urine, tailored for researchers, scientists, and professionals in drug development. The primary method detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a widely validated technique for this application.

Introduction

This compound is a synthetic pyrethroid insecticide commonly used in household products such as mosquito repellents and mothproofing agents.[1] Biomonitoring of this compound exposure is crucial for assessing potential health risks in the general population. Since this compound is rapidly metabolized in the body, the analysis of its urinary metabolites serves as a reliable indicator of exposure.[1][2] The primary metabolites of this compound excreted in urine include 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol (CH3-FB-Al), 4-hydroxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, 4-methyl-2,3,5,6-tetrafluorobenzoic acid, and 2,2-dimethyl-3-(1-propenyl)-cyclopropanecarboxylic acid (MCA).[1][3] This document outlines a detailed protocol for the extraction, derivatization, and quantification of these metabolites using GC-MS.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical method described.

| Parameter | Value | Reference |

| Linearity Range | 0 - 20 µg/mL | [4] |

| Quantification Limits (LOQ) | 0.009 - 0.03 µg/mL | [4] |

| Detection Limits (LOD) | 0.01 - 0.12 µg/L | [5] |

| Relative Errors | < 6% | [4] |

| Relative Standard Deviations | < 5% | [4] |

| Sample Stability | Up to 1 month at -20°C | [4][6] |

Experimental Protocols

Materials and Reagents

-